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Compound of Interest

Compound Name:
1,4-Diazepane-1-sulfonamide

hydrochloride

CAS No.: 1430849-11-8

Cat. No.: B2979266

Get Quote

Executive Summary
The 1,4-diazepane (homopiperazine) ring is a crucial pharmacophore due to its conformational

flexibility, which allows it to mimic peptide turns and bind to diverse biological targets. While

commercially available as the unsubstituted core, the "decoration" of the ring is often limited by

the availability of precursors.

This protocol details the de novo synthesis of the diazepane core starting from diverse primary

amines (

). This approach allows the

-group to be introduced early as a structural element (N1-substituent), followed by ring closure
and late-stage sulfonylation at the N4 position.

Key Advantages[1][2]
Diversity: Any non-sterically hindered primary amine can serve as the starting material.
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Scalability: The solution-phase route is scalable to multi-gram quantities.

Modularity: The sulfonamide "warhead" is introduced in the final step, enabling rapid SAR

(Structure-Activity Relationship) cycling.

Strategic Reaction Pathway
The synthesis overcomes the entropic disfavor of forming a 7-membered ring by utilizing a

stepwise "build-and-cyclize" strategy.

Mechanism Visualization
The following diagram illustrates the core logic: Mono-cyanoethylation

Reduction

Cyclization.
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Caption: Step-wise construction of the 1,4-diazepane core from a primary amine precursor.

Protocol A: Solution-Phase Synthesis (Detailed)
Phase 1: Mono-Cyanoethylation (The Critical Step)
The reaction of a primary amine with acrylonitrile is a Michael addition. The challenge is

preventing the bis-addition (formation of the tertiary amine).

Reagents:

Primary Amine (1.0 equiv)

Acrylonitrile (1.1 equiv)

Solvent: Methanol or Ethanol
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Catalyst: Ytterbium Triflate [Yb(OTf)

] (5 mol%) or Glacial Acetic Acid (10 mol%)

Procedure:

Dissolve the primary amine (e.g., benzylamine, 10 mmol) in Methanol (20 mL).

Add the catalyst (Yb(OTf)

is preferred for high selectivity).

Add Acrylonitrile (11 mmol) dropwise at 0°C.

Allow to warm to RT and stir for 12–24 hours.

Validation: Monitor by TLC/LCMS. Bis-alkylation is the main impurity.

Workup: Concentrate in vacuo. Purification via flash chromatography (SiO

, Hexane/EtOAc) is usually required to remove trace bis-alkylated byproduct.

Expert Insight: If using valuable amines, use a large excess of the amine (2-3 equiv) to

statistically favor mono-addition, then recover the unreacted starting material.

Phase 2: Protection and Reduction
The secondary amine must be protected to prevent interference during nitrile reduction and

cyclization.

Procedure:

Boc Protection: Dissolve the mono-cyanoethylated amine in DCM. Add Boc

O (1.1 equiv) and TEA (1.5 equiv). Stir 4h. Aqueous workup.
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Nitrile Reduction: Dissolve the N-Boc intermediate in Methanol. Add Raney Nickel (approx.

20% w/w) and expose to H

atmosphere (balloon pressure or 50 psi in a Parr shaker).

Alternative: BH

·THF reflux can be used if the R-group is sensitive to hydrogenation.

Result: N-Boc-N-substituted-1,3-propanediamine.

Phase 3: Cyclization to the Diazepan-5-one
Constructing the ring via amide bond formation (lactamization).

Reagents:

Chloroacetyl chloride (1.1 equiv)

Base: NaH (2.5 equiv) or K

CO

(excess) in DMF.

Procedure:

Dissolve the diamine in dry THF (0.1 M concentration - High Dilution is critical).

Add TEA (1.2 equiv) and cool to 0°C.

Add Chloroacetyl chloride dropwise. This forms the linear chloroacetamide.

Cyclization: Add NaH (2.5 equiv) slowly. Heat to reflux for 4–6 hours.

Mechanism: Intramolecular

displacement of the chloride by the N-Boc protected nitrogen (after in situ
deprotonation/activation) or the free amine depending on the specific protecting group
strategy.
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Note: It is often cleaner to acylate the primary amine first, then cyclize onto the secondary

amine.

Phase 4: Reduction and Functionalization
Procedure:

Lactam Reduction: Treat the diazepan-5-one with BH

·THF (3 equiv) in refluxing THF for 4h. Quench with MeOH/HCl.

Sulfonylation: The resulting product is an N1-substituted 1,4-diazepane with a free N4.

Dissolve in DCM. Add DIPEA (2.0 equiv).

Add Sulfonyl Chloride (

, 1.1 equiv).

Stir at RT for 2h.

Protocol B: Solid-Phase Synthesis (Library Scale)
For generating libraries (e.g., 96-well format), solid-phase synthesis (SPS) is superior. This

route produces 1,4-diazepane-2,5-diones, which can be used as-is or reduced.

Resin: 2-Chlorotrityl Chloride Resin (2-CTC).

Workflow Table
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Step Operation
Reagents/Conditio
ns

Chemical
Transformation

1 Loading
Resin + Fmoc-AA-OH

+ DIPEA (DCM)

Immobilization of first

amino acid (AA1)

2 Deprotection
20% Piperidine in

DMF
Removal of Fmoc

3 Reductive Alkylation

Resin-AA1-NH

+ Fmoc-Amino

Aldehyde +

NaBH(OAc)

Formation of

secondary amine

linkage

4 Fmoc Removal
20% Piperidine in

DMF

Expose secondary

amine

5 Cyclization
DIC / HOBt / DIPEA

(dilute)

Intramolecular Amide

Bond Formation

6 Cleavage 1% TFA in DCM
Release of

Diazepane-2,5-dione

Note: To obtain the sulfonamide, the N1 position (from the amino aldehyde) or the alpha-

nitrogen of AA1 must be functionalized. A common variation uses N-sulfonylation of the linear

intermediate before cyclization, though this often hinders cyclization. A better approach is to use

a Backbone Amide Linker (BAL) to anchor the nitrogen, build the ring, and then sulfonylate the

remaining nitrogen in solution after cleavage.

Analytical Data & Validation
Expected NMR Signatures (Solution Phase Product)
For a generic 1-benzyl-4-tosyl-1,4-diazepane:
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H NMR (400 MHz, CDCl

):

7.70 (d, 2H, Tosyl), 7.30 (m, 7H, Benzyl + Tosyl).

3.60 (s, 2H, Benzyl-CH

).

3.40–3.20 (m, 4H, N-CH

adjacent to Sulfonyl).

2.70–2.60 (m, 4H, N-CH

adjacent to Benzyl).

1.85 (quint, 2H, C-CH

-C, the homopiperazine bridge).

MS (ESI):

peak corresponding to MW.

Troubleshooting Guide
Issue Probable Cause Solution

Bis-cyanoethylation
Amine is too nucleophilic or

excess acrylonitrile used.

Use 3.0 equiv of primary

amine; use Yb(OTf)

catalyst.

Incomplete Cyclization

Concentration too high

(intermolecular

polymerization).

Run cyclization at 0.05 M or

lower (High Dilution). Add

reagent slowly.

Low Yield in Reduction
Borane complexation with

amine.

Ensure rigorous acid quench

(MeOH/HCl) and reflux to

break B-N bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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